N-{2-[(furan-2-yl)formamido]ethyl}-4-(2-methylpropanamido)benzamide
Description
N-{2-[(furan-2-yl)formamido]ethyl}-4-(2-methylpropanamido)benzamide is a synthetic benzamide derivative characterized by two distinct substituents:
- A furan-2-yl formamido ethyl group attached to the benzamide nitrogen, contributing aromatic and electron-rich properties.
- A 4-(2-methylpropanamido) group at the para position of the benzamide core, introducing steric bulk and hydrophobic interactions.
This compound’s hybrid structure combines a benzamide backbone with heterocyclic (furan) and branched aliphatic (2-methylpropanamido) motifs, making it structurally unique.
Properties
IUPAC Name |
N-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12(2)16(22)21-14-7-5-13(6-8-14)17(23)19-9-10-20-18(24)15-4-3-11-25-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNIZCCJDQPNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(furan-2-yl)formamido]ethyl}-4-(2-methylpropanamido)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a furan ring, an amide group, and a benzamide moiety. Its molecular formula is , with a molecular weight of 304.36 g/mol. The presence of the furan ring is significant as it is known to influence biological activity through various mechanisms.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic functions. This is particularly relevant in the context of antibacterial and anticancer activities.
- Antioxidant Activity : Compounds containing furan rings have shown potential antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against various pathogens.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity. Below are key findings from the literature:
Case Studies
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values in the low micromolar range.
- Antibacterial Studies : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) that suggest effective antibacterial properties.
- Enzyme Inhibition : A study indicated that certain derivatives could inhibit specific enzymes related to cancer progression, supporting further exploration into their therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Research Findings
Sigma Receptor Targeting: Benzamide derivatives with lipophilic substituents (e.g., isopropyl, furan) exhibit enhanced sigma receptor binding. For example, [125I]PIMBA showed a Kd of 5.80 nM in DU-145 prostate cancer cells, with tumor retention in xenografts . The target compound’s furan and 2-methylpropanamido groups may similarly enhance receptor interactions.
Metabolic Stability : Ethoxy and methylpropanamido groups (as in ) reduce oxidative metabolism, extending half-life compared to nitro- or hydroxy-substituted analogs .
Crystallographic Behavior : Benzamides with bulky substituents (e.g., 4-bromo, 2-nitro) exhibit distinct packing modes, as seen in N-(2-nitrophenyl)-4-bromo-benzamide’s asymmetric unit with two molecules . The target compound’s branched substituents may similarly influence crystal lattice formation.
Limitations and Contrasts
- Bioavailability : Unlike hydrophilic analogs (e.g., methyl 2,4-dihydroxybenzoate ), the target compound’s lipophilicity (LogP ~2.8) may limit aqueous solubility, requiring formulation adjustments.
- Receptor Selectivity : While [125I]PIMBA binds sigma-1 receptors with high specificity , the furan moiety in the target compound could introduce off-target interactions with other receptors (e.g., dopamine or opioid receptors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
